molecular formula C₆H₁₁NO₆ B1142902 (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid CAS No. 27826-63-7

(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B1142902
CAS No.: 27826-63-7
M. Wt: 193.15
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Description

(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a functionally enriched carbohydrate derivative that serves as a critical intermediate in glycoscience and medicinal chemistry research. This stereochemically defined compound provides researchers with a versatile scaffold for probing biological recognition events and developing novel therapeutic agents. Its core structure, featuring multiple stereocenters and hydrophilic hydroxyl groups, is analogous to sugar moieties found in numerous natural products, making it invaluable for studying carbohydrate-protein interactions and metabolic pathways . In pharmaceutical development, this chiral building block is strategically employed to enhance the water solubility and bioavailability of drug candidates. Researchers utilize its functional groups for conjugation with active pharmaceutical ingredients, particularly those with poor aqueous solubility. This approach is proven to improve the pharmacological profile of lead compounds, as demonstrated in the optimization of pentacyclic triterpenoid derivatives where similar hydrophilic modifications significantly increased potency and drug-like properties . The amino group provides a specific attachment point for constructing complex molecules through amide bond formation or other conjugation chemistry, enabling the creation of targeted therapeutics with improved tissue penetration and metabolic stability. The compound's significant research value extends to chemical biology, where it facilitates the study of glycosidase enzymes and carbohydrate-processing pathways. Its structural features make it suitable for developing enzyme inhibitors that can modulate biological processes central to various disease states. Furthermore, the defined stereochemistry at multiple centers allows researchers to investigate stereospecific interactions in biological systems, providing insights for designing more selective and potent research tools and therapeutic candidates. This reagent is offered exclusively for laboratory research applications and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2S,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO6/c7-1-2(8)3(9)4(5(10)11)13-6(1)12/h1-4,6,8-9,12H,7H2,(H,10,11)/t1-,2-,3+,4+,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIPFXSBMSGPKB-ISAMGBGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(OC1O)C(=O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Protection Strategies

D-Glucosamine hydrochloride is frequently employed as a precursor. The amino group at C2 is protected using tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired side reactions during subsequent steps. Hydroxyl groups at C3, C4, and C6 are typically protected as benzyl ethers or silyl derivatives (e.g., tert-butyldimethylsilyl [TBS]) to enhance solubility and direct reactivity. For example, in analogous syntheses of MDP derivatives, acetyl protection is used to stabilize the amino group while enabling selective deprotection later.

Oxidation of C1 to Carboxylic Acid

The primary alcohol at C1 is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) or a two-step process involving Swern oxidation followed by Pinnick oxidation. This step is critical for introducing the C2 carboxylic acid moiety. In related compounds, such as (2S,3S,4S,5R,6S)-6-((5-bromo-6-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, oxidation protocols yield >90% conversion when monitored by HPLC.

Deprotection and Final Modification

Global deprotection using hydrogenolysis (H₂/Pd-C) or acidolysis (TFA) removes benzyl or silyl groups, revealing the free hydroxyls. The Boc-protected amino group at C5 is deprotected under acidic conditions, yielding the final amine. For instance, in the synthesis of N-((2S,3R,4R,5S,6R)-6-(aminomethyl)-2,4,5-trihydroxytetrahydro-2H-pyran-3-yl)acetamide, hydrogenolysis achieved quantitative deprotection without epimerization.

Enzymatic and Chemoenzymatic Approaches

Enzymatic methods offer advantages in stereoselectivity, particularly for large-scale synthesis.

Transaminase-Mediated Amination

Ketone intermediates at C5 can undergo reductive amination using ω-transaminases. For example, a recombinant transaminase from Arthrobacter sp. has been used to convert 5-keto derivatives to (2S,3S,4R,5R)-5-amino products with >99% enantiomeric excess (ee). Reaction conditions (pH 7.5, 30°C, PLP cofactor) are optimized to prevent racemization.

Glycosidase-Catalyzed Assembly

Glycosidases facilitate the construction of the tetrahydro-2H-pyran ring. In one protocol, a β-galactosidase from Bacillus circulans catalyzes the condensation of N-acetylglucosamine derivatives with carboxylic acid donors, achieving 70–80% yields.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). For the structurally similar compound (2S,3S,4S,5R,6S)-6-((5-bromo-6-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, a 5–95% acetonitrile gradient over 20 minutes achieves baseline separation.

Spectroscopic Confirmation

  • NMR : Key signals include δ 4.25–4.10 ppm (H2, H3, H4), δ 3.66 ppm (H5), and δ 2.05 ppm (acetyl protons in protected intermediates).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 254.0898 (calculated for C₇H₁₃NO₇).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Chemical Synthesis45–60>95ModerateIndustrial
Enzymatic Amination70–85>98HighPilot Scale
Chemoenzymatic65–75>97HighLab Scale

Data adapted from MDP derivative syntheses and indolyloxy-pyran preparations . Enzymatic routes outperform chemical methods in yield and selectivity but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups into their reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Antiviral Activity : Research has indicated that similar compounds exhibit antiviral properties. The hydroxyl groups may enhance binding to viral proteins, potentially inhibiting their function.
  • Anticancer Properties : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The ability of the compound to interact with cellular pathways makes it a candidate for further investigation in cancer therapy.

Biochemistry

  • Enzyme Inhibition : The structural characteristics allow for the possibility of acting as an enzyme inhibitor. Compounds with similar configurations have been shown to inhibit glycosyltransferases, which are crucial in carbohydrate metabolism.
  • Metabolic Pathway Studies : The compound can be utilized to trace metabolic pathways involving carbohydrates due to its structural resemblance to natural sugars.

Pharmacology

  • Drug Development : The compound's unique properties make it a candidate for prodrug formulations aimed at targeted delivery systems. Its ability to modify pharmacokinetic profiles could improve therapeutic efficacy while minimizing side effects.
  • Bioavailability Enhancement : Research into derivatives of this compound has shown potential for enhancing the bioavailability of poorly soluble drugs through formulation strategies that include this compound as an excipient.

Case Studies

  • Antiviral Research :
    • A study published in PLOS ONE demonstrated that a related compound exhibited significant inhibition of viral replication in vitro. This suggests that (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid may have similar effects and warrants further investigation .
  • Cancer Therapy :
    • In vitro studies have shown that compounds with similar structures can activate apoptotic pathways in various cancer cell lines. This highlights the potential for this compound in developing new anticancer therapies .
  • Enzyme Inhibition :
    • Research indicates that structurally analogous compounds can act as inhibitors of specific glycosyltransferases, suggesting that this compound may also function similarly .

Mechanism of Action

The mechanism by which (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The compound may act by binding to enzymes or receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino sugars and their derivatives, such as glucosamine and galactosamine. These compounds share structural similarities but differ in their stereochemistry and functional groups.

Uniqueness

The uniqueness of (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound (2S,3S,4R,5R)-5-amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, commonly referred to as a derivative of tetrahydropyran, has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6H13NO5
  • Molecular Weight : 175.17 g/mol
  • CAS Number : 23018-83-9

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of hydroxyl groups enhances its solubility and reactivity with biological macromolecules.

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. For instance:

  • Mechanism : These compounds disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.
  • Case Study : A study demonstrated that a structurally similar compound showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

2. Antioxidant Properties

The antioxidant capacity of this compound has been explored in vitro.

  • Mechanism : The compound scavenges free radicals and reduces oxidative stress markers in cellular models.
  • Research Findings : In a controlled study, the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human cell lines when compared to untreated controls.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties.

  • Mechanism : It appears to inhibit pro-inflammatory cytokine production and modulates signaling pathways associated with inflammation.
  • Case Study : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Studies :
    • A comparative analysis revealed that derivatives showed higher efficacy against resistant strains of bacteria compared to traditional antibiotics.
  • Oxidative Stress Reduction :
    • Clinical trials indicated that supplementation with this compound led to improved biomarkers for oxidative stress in patients with chronic inflammatory diseases.
  • Inflammation Modulation :
    • Animal studies demonstrated significant reductions in inflammatory markers following treatment with the compound during induced inflammatory responses.

Q & A

Q. What are the standard synthetic routes for (2S,3S,4R,5R)-5-Amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves multi-step reactions with careful control of protecting groups to preserve stereochemistry. For example, similar tetrahydro-2H-pyran derivatives are synthesized via cyclization of sugar-based precursors (e.g., using epoxide intermediates or enzymatic catalysis) . Key steps include:
  • Protection of hydroxyl groups with acetyl or benzyl groups to prevent undesired side reactions.
  • Stereoselective amination at the C5 position using ammonia or ammonium salts under controlled pH (e.g., pH 8–9).
  • Deprotection and purification via column chromatography or recrystallization.
    Critical Parameters : Temperature (20–60°C), solvent polarity (e.g., THF vs. DMF), and catalyst choice (e.g., chiral auxiliaries) directly impact enantiomeric excess (>95% ee achievable) .

Q. How is the stereochemistry and purity of this compound validated in academic research?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm stereochemistry by analyzing coupling constants (e.g., J3,4J_{3,4} and J4,5J_{4,5} in the pyran ring) .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; purity >98% is typical .
  • X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis (e.g., similar pyran derivatives in and ) .

Advanced Research Questions

Q. What strategies mitigate racemization during multi-step synthesis of this compound, particularly at the C5 amino group?

  • Methodological Answer : Racemization is minimized by:
  • Low-temperature reactions (<25°C) during amination steps.
  • Use of non-polar solvents (e.g., dichloromethane) to stabilize transition states.
  • Enzymatic resolution (e.g., lipases) to separate enantiomers post-synthesis .
    Data Contradiction : Some studies report racemization at high pH (>10), while others show stability under basic conditions. This discrepancy may arise from solvent-dependent stabilization of intermediates .

Q. How can computational modeling and experimental assays elucidate the compound’s interaction with biological targets (e.g., glycosidases)?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinity to enzymes (e.g., α-glucosidase) using software like AutoDock Vina. Focus on hydrogen bonding between the C5 amino group and catalytic residues (e.g., Asp214 in yeast α-glucosidase) .
  • Kinetic Assays : Measure KiK_i values via competitive inhibition assays. For example, IC50_{50} values of <10 µM have been reported for structurally related iminosugars .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding interactions .

Critical Challenges and Contradictions

  • Stability in Aqueous Media : While notes hydrolysis risks for similar compounds at pH <5, studies in suggest stability in buffered solutions (pH 6–8). This implies pH-dependent degradation kinetics requiring tailored storage conditions .
  • Bioactivity Variability : Structural analogs in show divergent inhibitory effects on enzymes (e.g., 100-fold differences in IC50_{50}), highlighting the need for substituent-specific structure-activity studies .

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